Cas no 857500-62-0 (2-(3-Methoxyphenyl)malondialdehyde)

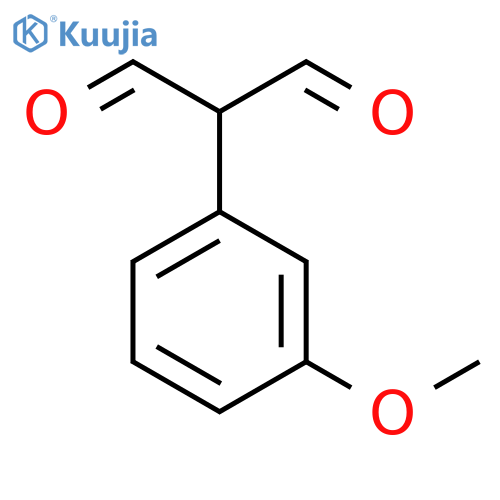

857500-62-0 structure

商品名:2-(3-Methoxyphenyl)malondialdehyde

CAS番号:857500-62-0

MF:C10H10O3

メガワット:178.184603214264

MDL:MFCD02261923

CID:717744

2-(3-Methoxyphenyl)malondialdehyde 化学的及び物理的性質

名前と識別子

-

- Propanedial,2-(3-methoxyphenyl)-

- 2-(3-METHOXYPHENYL)MALONDIALDEHYDE

- 3-MeOPhCH(CHO)2

- (3-Methoxyphenyl)propane-1,3-dial, 3-(1,3-Dioxoprop-2-yl)anisole

- 2-(3-Methoxyphenyl)malonaldehyde

- 2-(3-Methoxyphenyl)malonaldehyde 95+%

- Propanedial, 2-(3-methoxyphenyl)-

- 2-(3-Methoxyphenyl)malondialdehyde

-

- MDL: MFCD02261923

- インチ: 1S/C10H10O3/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-7,9H,1H3

- InChIKey: FBFUYYOEROKGIZ-UHFFFAOYSA-N

- ほほえんだ: C(=O)C(C1=CC=CC(OC)=C1)C=O

計算された属性

- せいみつぶんしりょう: 178.06300

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.126±0.06 g/cm3(Predicted)

- ゆうかいてん: 61~64℃

- ふってん: 276.5±35.0 °C(Predicted)

- PSA: 43.37000

- LogP: 1.17660

- 酸性度係数(pKa): 4.14±0.59(Predicted)

2-(3-Methoxyphenyl)malondialdehyde セキュリティ情報

2-(3-Methoxyphenyl)malondialdehyde 税関データ

- 税関コード:2923900090

2-(3-Methoxyphenyl)malondialdehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62118-0.1g |

2-(3-methoxyphenyl)propanedial |

857500-62-0 | 83% | 0.1g |

$38.0 | 2023-04-20 | |

| TRC | M945208-100mg |

2-(3-Methoxyphenyl)malondialdehyde |

857500-62-0 | 100mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-62118-0.5g |

2-(3-methoxyphenyl)propanedial |

857500-62-0 | 83% | 0.5g |

$85.0 | 2023-04-20 | |

| TRC | M945208-1g |

2-(3-Methoxyphenyl)malondialdehyde |

857500-62-0 | 1g |

$ 275.00 | 2022-06-03 | ||

| abcr | AB243725-1 g |

2-(3-Methoxyphenyl)malondialdehyde |

857500-62-0 | 1 g |

€160.00 | 2023-07-20 | ||

| Apollo Scientific | OR7645-1g |

2-(3-Methoxyphenyl)malonaldehyde |

857500-62-0 | 95+% | 1g |

£206.00 | 2025-02-20 | |

| Fluorochem | 023533-1g |

2-(3-Methoxyphenyl)malondialdehyde |

857500-62-0 | 95%+ | 1g |

£73.00 | 2022-03-01 | |

| Enamine | EN300-62118-0.25g |

2-(3-methoxyphenyl)propanedial |

857500-62-0 | 83% | 0.25g |

$54.0 | 2023-04-20 | |

| 1PlusChem | 1P00G805-250mg |

Propanedial,2-(3-methoxyphenyl)- |

857500-62-0 | 95% | 250mg |

$119.00 | 2025-02-27 | |

| 1PlusChem | 1P00G805-10g |

Propanedial,2-(3-methoxyphenyl)- |

857500-62-0 | 83% | 10g |

$988.00 | 2025-03-14 |

2-(3-Methoxyphenyl)malondialdehyde 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

857500-62-0 (2-(3-Methoxyphenyl)malondialdehyde) 関連製品

- 65192-28-1(2-(4-Methoxyphenyl)malondialdehyde)

- 5405-83-4(2-(4-methoxyphenyl)propanal)

- 65292-99-1(2-(3-Methoxyphenyl)acetaldehyde)

- 53868-40-9(2-(4-methoxyphenyl)malondialdehyde)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬